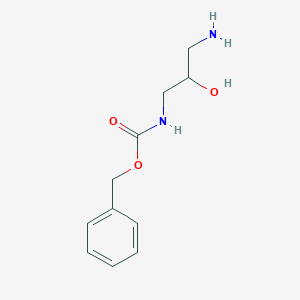

Benzyl (3-amino-2-hydroxypropyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

benzyl N-(3-amino-2-hydroxypropyl)carbamate |

InChI |

InChI=1S/C11H16N2O3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8,12H2,(H,13,15) |

InChI Key |

CVCATGYQUWRCBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CN)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Amino 2 Hydroxypropyl Carbamate

Direct Synthetic Routes to the Core Structure

Direct synthesis of the core structure of Benzyl (B1604629) (3-amino-2-hydroxypropyl)carbamate typically involves the reaction of a C3 building block containing an epoxide or a related reactive group with an appropriate nitrogen-based nucleophile. A common strategy begins with a precursor like glycidol (B123203) or epichlorohydrin (B41342), which provides the three-carbon chain with the hydroxyl group.

One plausible route involves the ring-opening of an N-Cbz protected aziridine-2-methanol or a related cyclic precursor. Alternatively, starting with 1,3-diamino-2-propanol, one of the amino groups can be selectively protected with the benzyloxycarbonyl group. This selectivity can be achieved by controlling the reaction stoichiometry and conditions, leveraging the different nucleophilicity of the primary amino groups if they are in different chemical environments, though this can be challenging.

A more controlled and common approach is the reaction of benzyl carbamate (B1207046) with a suitable electrophilic three-carbon unit. For instance, the reaction of benzyl carbamate with epichlorohydrin would lead to an intermediate that, upon reaction with ammonia (B1221849) or a protected amine source, yields the desired backbone.

Strategies for the Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group on the Amino Moiety

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal by catalytic hydrogenation. total-synthesis.comijacskros.com

The introduction of the Cbz group is most commonly achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. highfine.com This reaction, often performed under Schotten-Baumann conditions, requires a base to neutralize the hydrochloric acid byproduct. total-synthesis.com The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.

Commonly used bases include aqueous sodium carbonate, sodium bicarbonate, or organic bases like triethylamine (B128534) or pyridine. highfine.comhighfine.com The reaction is typically carried out in a two-phase system (e.g., diethyl ether and water) or in aprotic organic solvents. ijacskros.com For substrates with multiple functional groups, such as the target molecule with a hydroxyl and another amino group, chemoselectivity is a key consideration. The higher nucleophilicity of the amino group compared to the hydroxyl group generally ensures selective N-protection. ijacskros.com

Alternative reagents for Cbz installation include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) and dibenzyl dicarbonate (B1257347) ((Cbz)₂O), which can be advantageous in cases where Cbz-Cl proves too reactive or generates problematic side products. highfine.comhighfine.com

| Reagent | Typical Conditions | Advantages/Notes |

| Benzyl chloroformate (Cbz-Cl) | Aqueous base (Na₂CO₃, NaOH) or organic base (Et₃N, pyridine) in an organic solvent (DCM, THF). total-synthesis.comhighfine.com | Highly reactive, widely available, and cost-effective. |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Organic base (e.g., Et₃N) in an aprotic solvent. highfine.com | Less reactive than Cbz-Cl, produces a water-soluble succinimide (B58015) byproduct, simplifying purification. |

| Dibenzyl dicarbonate ((Cbz)₂O) | Similar to Cbz-Cl and Cbz-OSu. | Offers a stable, crystalline alternative to the oily Cbz-Cl. |

The removal of the Cbz group is a critical step in many synthetic sequences. The most prevalent and mildest method for Cbz deprotection is catalytic hydrogenation. total-synthesis.comthalesnano.com This process involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via hydrogenolysis, breaking the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265), triethylsilane, or cyclohexene, is used in conjunction with the palladium catalyst. researchgate.netorganic-chemistry.org

While highly effective, catalytic hydrogenation can sometimes be complicated by catalyst poisoning, especially by sulfur-containing compounds, or by the reduction of other functional groups within the molecule, such as alkenes or alkynes. nih.gov In cases where hydrogenation is not feasible, other deprotection methods can be employed. These include the use of strong acids like HBr in acetic acid or Lewis acids such as trimethylsilyl (B98337) iodide. researchgate.net However, these conditions are harsh and lack the chemoselectivity of hydrogenation.

| Method | Reagents and Conditions | Mechanism | Selectivity & Considerations |

| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, in a solvent like MeOH or EtOH. total-synthesis.comthalesnano.com | Hydrogenolysis | High chemoselectivity; sensitive functional groups like alkenes, alkynes, and some nitro groups may also be reduced. researchgate.net |

| Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., HCOOH·NH₃, Et₃SiH). researchgate.netorganic-chemistry.org | Hydrogenolysis | Avoids the need for pressurized H₂ gas; offers similar selectivity to catalytic hydrogenation. researchgate.net |

| Acidolysis | HBr in acetic acid, or strong Lewis acids (e.g., TMSI). researchgate.net | Sₙ2 cleavage | Harsh conditions; not compatible with many other protecting groups (e.g., Boc). |

Stereoselective Synthesis of Chiral Enantiomers of Benzyl (3-amino-2-hydroxypropyl)carbamate

The central carbon atom bearing the hydroxyl group in this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

One of the most effective strategies for asymmetric synthesis is to begin with a starting material that is already enantiomerically pure. This "chiral pool" approach transfers the existing chirality to the final product. For the synthesis of chiral this compound, suitable starting materials could include enantiopure amino acids, such as serine or aspartic acid, or chiral three-carbon building blocks like (R)- or (S)-glycidol or their derivatives. researchgate.netrsc.org For example, the ring-opening of an enantiopure epoxide with a nitrogen nucleophile can establish the stereochemistry at the C2 position with high fidelity.

Alternatively, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction. acs.org These auxiliaries, often derived from natural products like amino alcohols or terpenes, create a chiral environment that favors the formation of one diastereomer over another. ingentaconnect.com After the desired stereocenter has been set, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used to direct alkylation or aldol (B89426) reactions, which could be adapted for the synthesis of intermediates leading to the target compound.

When a molecule already contains a stereocenter, the formation of a second stereocenter can be influenced by the first, a phenomenon known as diastereoselective control. In the synthesis of vicinal amino alcohols, the relative stereochemistry between the amino and hydroxyl groups is critical. researchgate.netrsc.org

Diastereoselective reduction of a ketone precursor is a common method for establishing the stereochemistry of the hydroxyl group. For instance, the reduction of an α-amino ketone can be controlled to favor either the syn or anti amino alcohol diastereomer, depending on the choice of reducing agent and reaction conditions. Chelation-controlled reductions, often employing reagents like zinc borohydride, can provide high diastereoselectivity by forming a rigid cyclic intermediate that directs the hydride attack from a specific face. Conversely, non-chelating conditions, often using bulky reducing agents, can lead to the opposite diastereomer via Felkin-Anh-type models. researchgate.net

Another powerful technique is the asymmetric aminohydroxylation of an alkene, which can install both the amino and hydroxyl groups in a single, stereocontrolled step. While powerful, this method's applicability depends on the availability of a suitable alkene precursor.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound hinges on rigorous isolation and purification of both the final product and its synthetic intermediates. The methodologies employed are critical for the removal of unreacted starting materials, byproducts, and residual solvents, ensuring the high purity required for subsequent applications. The selection of appropriate techniques is guided by the physicochemical properties of the target compounds, such as polarity, solubility, and crystallinity.

For the intermediates in the synthesis of this compound, which are often N-protected amino alcohols, column chromatography is a frequently utilized purification method. Silica gel is the standard stationary phase, with the mobile phase typically consisting of a gradient of non-polar and polar solvents. For instance, a common solvent system for the purification of N-Cbz (benzyloxycarbonyl) protected amino alcohols is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent is gradually increased to facilitate the separation of the desired product from less polar impurities.

In cases where the intermediate or the final product is a solid, recrystallization serves as an effective and economical purification technique. This method relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and upon gradual cooling, the pure compound crystallizes, leaving the impurities dissolved in the mother liquor. For carbamate compounds, solvent mixtures such as ethyl acetate/hexane or ethanol/water can be effective for recrystallization.

Liquid-liquid extraction is another fundamental technique employed for the initial work-up of reaction mixtures. This separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For example, after a reaction, the mixture might be diluted with an organic solvent like ethyl acetate and washed with water or a mild acidic or basic solution to remove inorganic salts and water-soluble byproducts.

The following table summarizes common purification techniques applicable to this compound and its synthetic intermediates, based on established methods for analogous compounds.

| Compound Type | Purification Method | Typical Solvent System/Conditions | Expected Purity |

| N-Cbz-protected amino alcohol intermediate | Silica Gel Column Chromatography | Gradient elution with Hexane/Ethyl Acetate | >95% |

| N-Cbz-protected amino alcohol intermediate | Recrystallization | Ethyl Acetate/Hexane | >98% |

| This compound | Silica Gel Column Chromatography | Gradient elution with Dichloromethane/Methanol | >97% |

| This compound | Recrystallization | Ethanol/Water or Ethyl Acetate/Petroleum Ether | >99% |

It is important to note that the purity of the isolated compounds is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods confirm the identity and purity of the synthetic intermediates and the final this compound product.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Chiral Building Block

The inherent chirality of Benzyl (B1604629) (3-amino-2-hydroxypropyl)carbamate makes it an excellent starting point for asymmetric synthesis, where the control of stereochemistry is paramount. Chiral synthons like this are fundamental in producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

The 1,3-amino alcohol motif is a dominant structural feature in a wide array of natural products and pharmaceutical agents. Benzyl (3-amino-2-hydroxypropyl)carbamate serves as an excellent precursor for generating more complex, substituted amino alcohol scaffolds. The primary amino group can be selectively functionalized through alkylation or acylation, while the hydroxyl group can undergo etherification or esterification. The carbobenzyloxy (Cbz) protecting group on the other nitrogen atom ensures that this position remains unreactive until its planned removal, typically via hydrogenolysis. This differential reactivity allows chemists to build upon the scaffold in a controlled and predictable manner, leading to a diverse library of substituted amino alcohols for various synthetic applications.

The utility of this compound extends to its role as a key intermediate in the multistep synthesis of complex organic molecules. Its integration into a synthetic route provides a reliable method for introducing a specific three-carbon chiral fragment containing essential nitrogen and oxygen functionalities. A prime example of its application is in the construction of peptidic or peptidomimetic backbones, where the amino and hydroxyl groups mimic the transition state of peptide bond hydrolysis. This is particularly evident in the synthesis of protease inhibitors, which are themselves complex molecular architectures designed to fit into the active site of an enzyme.

Role as a Key Intermediate in the Synthesis of Pharmaceutical Precursors

The structural framework of this compound is a recurring feature in a number of important pharmaceutical agents. Its role as a key intermediate significantly streamlines the synthesis of these drugs, making their production more efficient.

Perhaps the most significant application of this compound and its analogues is in the synthesis of HIV protease inhibitors. sigmaaldrich.com These drugs are a critical component of highly active antiretroviral therapy (HAART) and function by blocking the action of the viral protease enzyme, which is essential for the maturation of new virus particles. diva-portal.org

The core structure of many successful HIV protease inhibitors, such as Darunavir, contains a hydroxyethylamine or hydroxyethylamino sulfonamide moiety. nih.govacs.org This structural unit is designed to mimic the tetrahedral transition state of the peptide bond cleavage catalyzed by the protease. The synthesis of this crucial core often relies on chiral amino alcohol building blocks.

Synthetic routes to drugs like Darunavir frequently involve the ring-opening of a chiral epoxide, such as an N-protected glycidylamine or a related epoxy carbamate (B1207046), with an appropriate nucleophile. nih.gov This key step generates the desired amino alcohol stereochemistry found in the final drug. This compound represents this post-ring-opening structure, making it a direct and valuable intermediate in these synthetic pathways.

| Drug Name | Core Structural Motif | Significance |

|---|---|---|

| Darunavir | (R)-hydroxyethylamino sulfonamide | A highly potent inhibitor used extensively in combination therapies to suppress viral replication and combat drug resistance. nih.gov |

| Atazanavir | Aza-peptide mimetic with a central hydroxyethylamine unit | A potent HIV protease inhibitor where a key chiral amino alcohol intermediate is required for its total synthesis. mdpi.com |

| Amprenavir | Hydroxyethylamino sulfonamide | An earlier generation protease inhibitor whose structure features the core amino alcohol backbone, demonstrating the long-standing importance of this synthon. |

Derivatization Strategies for Exploration of Structure-Reactivity Relationships

The study of structure-reactivity relationships is crucial for optimizing synthetic routes and understanding reaction mechanisms. This compound offers multiple sites for derivatization, allowing researchers to systematically probe how structural modifications influence the molecule's behavior in chemical reactions.

The primary amine, the secondary alcohol, and the Cbz-protected amine are the key functional handles for derivatization. The Cbz group is a robust protecting group but can be selectively removed, typically by catalytic hydrogenation, without affecting many other functional groups. organic-chemistry.org This orthogonality allows for the selective unmasking and subsequent reaction of the primary amine.

Studies on related N-protected amino alcohols have explored various transformations. For instance, the oxidation of the hydroxyl group to an aldehyde or carboxylic acid can be achieved using specific reagents, and the outcome can be influenced by the nature of the N-protecting group. uab.cat The nucleophilicity of the primary amine can be modulated by converting it into various amides or sulfonamides. These derivatizations alter the electronic and steric properties of the molecule, which in turn affects its reactivity in subsequent synthetic steps, such as C-C bond formation or coupling reactions.

| Functional Group | Derivatization Reaction | Resulting Moiety | Impact on Reactivity |

|---|---|---|---|

| Primary Amine (-NH2) | Acylation | Amide | Decreases nucleophilicity and basicity; introduces potential for hydrogen bonding. |

| Primary Amine (-NH2) | Sulfonylation | Sulfonamide | Makes the nitrogen acidic; provides a key structural feature for protease inhibitors. |

| Hydroxyl (-OH) | Oxidation | Aldehyde/Carboxylic Acid | Changes the functional group from a nucleophile to an electrophile; allows for chain extension. |

| Hydroxyl (-OH) | Etherification | Ether | Protects the hydroxyl group; modifies steric bulk and solubility. |

| Cbz-protected Amine | Hydrogenolysis (Deprotection) | Primary Amine | Reveals a second primary amine for further functionalization, enabling synthesis of symmetrical or bis-functionalized molecules. |

Analytical Characterization and Spectroscopic Analysis of Benzyl 3 Amino 2 Hydroxypropyl Carbamate

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl (B1604629) (3-amino-2-hydroxypropyl)carbamate is expected to exhibit distinct signals corresponding to the various types of protons in the molecule. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂ adjacent to the phenyl ring) would likely show a singlet at approximately δ 5.1 ppm. The protons of the propyl chain would present more complex signals due to spin-spin coupling. The methine proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet around δ 3.8-4.0 ppm. The methylene (B1212753) protons adjacent to the nitrogen atoms would also appear as multiplets in the δ 2.7-3.4 ppm region. The protons of the amine (NH₂) and hydroxyl (OH) groups, and the carbamate (B1207046) (NH) proton, would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 156-158 ppm. The aromatic carbons of the benzyl group would show signals between δ 127-137 ppm. The benzylic carbon (CH₂) would likely appear around δ 67 ppm. The carbons of the propyl chain would have distinct signals: the carbon attached to the hydroxyl group (CH-OH) is anticipated around δ 68-70 ppm, while the methylene carbons adjacent to the nitrogen atoms would be in the δ 40-50 ppm range.

A summary of predicted NMR data is presented below:

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.2-7.4 (m) | 127-129 (Ar-CH), 136-137 (Ar-C) |

| Benzyl CH₂ | ~5.1 (s) | ~67 |

| Carbamate C=O | - | 156-158 |

| CH-OH | 3.8-4.0 (m) | 68-70 |

| CH₂-NH | 3.1-3.4 (m) | 45-50 |

| CH₂-NH₂ | 2.7-2.9 (m) | 40-45 |

| NH, OH, NH₂ | Variable (broad s) | - |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For Benzyl (3-amino-2-hydroxypropyl)carbamate (C₁₁H₁₆N₂O₃), the expected exact mass is approximately 224.1161 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.

Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation of the molecule, which aids in its structural confirmation. A common fragmentation pathway for compounds containing a benzyl carbamate group involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl or tropylium (B1234903) cation at m/z 91. Another likely fragmentation would be the loss of the carbamate group. Further fragmentation of the propylamino chain would also be expected.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| N-H (amine and carbamate) | 3100-3500 | Medium, Broad |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=O (carbamate) | 1680-1700 | Strong |

| C-N | 1200-1350 | Medium |

| C-O | 1000-1250 | Strong |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The strong absorption of the carbonyl group in the carbamate is a particularly prominent feature in the IR spectrum.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are the most common methods for determining the purity of non-volatile compounds like this compound.

Given the polar nature of the molecule due to the presence of amine and hydroxyl groups, reversed-phase HPLC or UPLC would be a suitable method. A C18 stationary phase is commonly used. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation and peak shape. Detection is often performed using a UV detector, typically at a wavelength around 254 nm, where the benzyl group absorbs.

For more sensitive and selective detection, HPLC or UPLC can be coupled with a mass spectrometer (LC-MS).

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Due to the low volatility and potential for thermal degradation of this compound, direct analysis by GC is challenging.

To make the compound suitable for GC analysis, a derivatization step is typically required. sigmaaldrich.com The active hydrogens of the amine, hydroxyl, and carbamate groups can be replaced with less polar groups, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. This process increases the volatility and thermal stability of the analyte. The derivatized compound can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the peaks. sigmaaldrich.com

Stereochemical Analysis and Enantiomeric Purity Determination

The stereochemistry of this compound is a critical aspect of its chemical identity, influencing its biological and chemical properties. The presence of a chiral center at the 2-hydroxy position necessitates the use of specialized analytical techniques to separate and quantify its enantiomers and to determine its absolute configuration.

Chiral Chromatography (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of enantiomers. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation.

For a compound like this compound, which contains amino and hydroxyl groups, polysaccharide-based CSPs are often effective. These CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and functionalized with carbamate derivatives, provide a chiral environment that can differentiate between the enantiomers. The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The development of a chiral HPLC method would involve screening various CSPs and optimizing the mobile phase composition. A typical mobile phase for such separations might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. The precise ratio of these solvents would be adjusted to achieve optimal resolution of the enantiomeric peaks. Detection is commonly performed using a UV detector.

The enantiomeric purity is determined by calculating the peak area of each enantiomer in the chromatogram. The percentage of each enantiomer can be calculated using the following formula:

% Enantiomer = (Area of one enantiomer peak / Total area of both enantiomer peaks) x 100

A hypothetical data table for a chiral HPLC analysis is presented below to illustrate how results would be reported.

| Parameter | Value |

| Column | Chiralpak® AD-H (or similar) |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 1.5 |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the formation of a high-quality single crystal of the compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the arrangement of atoms in space can be determined. For chiral molecules, specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, allow for the unambiguous assignment of the absolute configuration (R or S) at the chiral center.

A successful crystallographic analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This data is invaluable for understanding the molecule's structure-activity relationships.

A summary of potential crystallographic data is shown in the hypothetical table below.

| Parameter | Description |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| Absolute Configuration | Confirmed as (R) or (S) |

It is important to note that the successful application of X-ray crystallography is contingent on the ability to grow suitable single crystals of the compound, which can be a challenging and time-consuming process.

Computational and Theoretical Chemistry Studies of Benzyl 3 Amino 2 Hydroxypropyl Carbamate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational in the computational study of flexible molecules like Benzyl (B1604629) (3-amino-2-hydroxypropyl)carbamate. These studies aim to identify the most stable three-dimensional arrangements of the atoms, known as conformers, and to understand the energy landscape that governs their interconversion.

The conformational space of Benzyl (3-amino-2-hydroxypropyl)carbamate is explored using computational methods such as molecular mechanics or quantum mechanics. scirp.org A systematic search can be performed by rotating the single bonds within the molecule, particularly around the C-C and C-N bonds of the 3-amino-2-hydroxypropyl chain and the C-O bond of the carbamate (B1207046) group. The potential energy of each resulting conformation is calculated to identify low-energy structures. Density Functional Theory (DFT) calculations are often employed for more accurate energy evaluations of the identified conformers. researchgate.net

The analysis would likely reveal that the planar nature of the carbamate group, due to delocalization of π-electrons, imposes significant rigidity on that part of the molecule. nih.gov In contrast, the aliphatic chain allows for a multitude of conformations. Intramolecular hydrogen bonding is expected to play a crucial role in stabilizing certain conformers, particularly between the hydroxyl group, the amino group, and the carbamate's carbonyl oxygen. The benzyl group, while relatively rigid, can also adopt different orientations relative to the rest of the molecule.

A representative data table of predicted geometric parameters for the most stable conformer of this compound, derived from studies on similar benzyl carbamate structures, is presented below. scirp.org These parameters are typically obtained from geometry optimization calculations using methods like Hartree-Fock (HF) or DFT with a suitable basis set such as 6-31+G(d). scirp.org

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (carbamate) | 1.23 |

| Bond Length (Å) | C-N (carbamate) | 1.35 |

| Bond Length (Å) | O-C (benzyl) | 1.45 |

| Bond Angle (°) | O=C-N | 125.0 |

| Bond Angle (°) | C-N-C | 120.0 |

| Dihedral Angle (°) | C-O-C-N | 180.0 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal for elucidating the electronic structure of this compound, which in turn helps in predicting its chemical reactivity. Methods like DFT with functionals such as B3LYP are commonly used for these calculations. niscpr.res.in

Analysis of the electronic properties involves examining the distribution of electron density, molecular orbitals, and electrostatic potential. The Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in the molecule. uni-muenchen.de This information helps in identifying the electron-rich and electron-poor regions. For this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, making them nucleophilic centers, while the carbonyl carbon and the hydrogen atoms of the amino and hydroxyl groups are likely to be electrophilic. niscpr.res.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability. irjweb.com For this compound, the HOMO is likely to be localized on the electron-rich amino and carbamate groups, while the LUMO may be distributed over the benzyl ring and the carbonyl group.

A table of predicted electronic properties for this compound is provided below, based on typical values obtained from DFT calculations on similar molecules. irjweb.comresearchgate.net

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 6.0 |

| Dipole Moment (Debye) | 3.5 |

| Mulliken Charge on N (amino) | -0.8 |

| Mulliken Charge on O (hydroxyl) | -0.7 |

Prediction of Chemical Reaction Pathways and Transition States

Computational chemistry allows for the prediction of potential chemical reaction pathways and the characterization of the associated transition states for this compound. This is crucial for understanding its stability, degradation mechanisms, and potential synthetic routes.

DFT calculations can be used to map the potential energy surface for a given reaction. researchgate.net By identifying the minimum energy pathways between reactants and products, the mechanism of a reaction can be elucidated. A key aspect of this is the location of transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate.

For this compound, potential reactions for computational study could include the hydrolysis of the carbamate bond, oxidation of the hydroxyl group, or reactions involving the amino group, such as acylation or alkylation. For instance, in a study of carbamate formation, the activation energy for the reaction can be calculated to understand its feasibility. researchgate.net Computational methods can also explore the role of catalysts or different solvent environments on the reaction pathways.

Modeling of General Carbamate Molecular Interactions and Recognition

Understanding how this compound interacts with other molecules, such as solvent molecules, receptors, or enzymes, is crucial for predicting its behavior in various environments. Molecular dynamics (MD) simulations and docking studies are the primary tools for investigating these non-covalent interactions. nih.gov

MD simulations can model the dynamic behavior of the carbamate in a biological system, revealing how it binds to a target protein and the stability of the resulting complex. nih.gov These simulations provide detailed information about the specific interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern molecular recognition. The amino and hydroxyl groups of this compound are expected to be key players in forming hydrogen bonds, while the benzyl group can participate in π-stacking or hydrophobic interactions.

The strength of these interactions can be quantified by calculating the binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used for this purpose. A more negative binding free energy indicates a stronger and more stable interaction.

Below is a hypothetical data table showing the predicted interaction energies of this compound with a model biological target, illustrating the contribution of different types of interactions.

| Type of Interaction | Contributing Moiety | Predicted Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Amino Group | -5.0 |

| Hydrogen Bonding | Hydroxyl Group | -4.5 |

| Van der Waals | Benzyl Group | -3.0 |

| Electrostatic | Carbamate Group | -2.5 |

| Total Binding Energy | - | -15.0 |

Future Research Directions and Potential Innovations

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing carbamates and their precursors often rely on hazardous reagents like phosgene (B1210022) and isocyanates, prompting a shift towards greener alternatives. researchgate.netnih.gov Future research is focused on developing synthetic pathways that are not only more efficient but also environmentally benign.

One of the most promising avenues is the use of biocatalysis. Enzymes such as lipases, acylases, and engineered amine dehydrogenases (AmDHs) offer high selectivity under mild reaction conditions, significantly reducing the environmental impact. acs.org Biocatalytic reductive amination of α-hydroxy ketones using AmDHs, for instance, can produce chiral vicinal amino alcohols—the core of the target molecule—with high conversion rates and excellent enantioselectivity (>99% ee). frontiersin.org This approach avoids harsh chemicals and expensive metal catalysts commonly used in traditional chemical syntheses. acs.org

Another key area of sustainable chemistry is the utilization of carbon dioxide (CO₂) as a C1 building block. nih.gov Reacting amines with CO₂ and an organic electrophile in the presence of a suitable base, such as cesium carbonate, can yield carbamates efficiently under mild conditions. acs.orggoogle.com This method circumvents the need for toxic reagents and utilizes a renewable and abundant carbon source. nih.gov

| Method | Key Reagents | Advantages | Disadvantages | Relevant Citations |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Phosgene, Isocyanates, Acyl Azides | Well-established, versatile | Use of highly toxic and hazardous reagents, harsh conditions, stoichiometric waste | researchgate.netnih.gov |

| Biocatalysis (e.g., AmDH) | Engineered Enzymes, α-hydroxy ketones, Ammonia (B1221849) | High chemo-, regio-, and enantioselectivity; mild conditions; environmentally friendly | Limited substrate scope, potential for low catalytic efficiency requiring enzyme engineering | acs.orgfrontiersin.orgnih.gov |

| CO₂-based Synthesis | Carbon Dioxide, Amines, Alkyl Halides, Base (e.g., Cs₂CO₃) | Utilizes a renewable C1 source, avoids toxic phosgene/isocyanates, mild conditions | May require specific catalysts or additives, reaction optimization can be challenging | nih.govacs.orgrsc.org |

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups present in Benzyl (B1604629) (3-amino-2-hydroxypropyl)carbamate—a primary amine, a secondary alcohol, and a carbamate—provide multiple handles for chemical modification. Future research will likely focus on exploring novel transformations to generate a library of derivatives with diverse properties.

The primary amine and secondary alcohol can be targeted for various derivatization reactions. For example, benzoyl chloride (BzCl) derivatization is a well-established technique for labeling primary and secondary amines, as well as some alcohols, to enhance their detection and quantification in analytical methods like liquid chromatography-mass spectrometry. nih.gov This approach could be used to create stable derivatives for metabolomics studies. Furthermore, the hydroxyl group can undergo esterification or etherification, while the amino group can be subjected to alkylation or acylation to introduce new functionalities.

The carbamate moiety itself can be a point of modification. The benzyloxycarbonyl (Cbz) group is a common protecting group for amines, but research into novel carbamate structures could lead to derivatives with altered stability or reactivity. For instance, developing electron-deficient N-nosyl carbamates has been shown to enable mild palladium-catalyzed allylic C-H amination reactions, showcasing how modification of the carbamate can unlock new chemical reactivity. nih.gov

| Functional Group | Reaction Type | Potential Reagents | Purpose/Application | Relevant Citations |

|---|---|---|---|---|

| Primary Amine (-NH₂) | Acylation / Benzoylation | Acyl chlorides (e.g., Benzoyl Chloride) | Create stable derivatives for analysis, introduce new functional groups | nih.gov |

| Primary Amine (-NH₂) | Aza-Pudovik Reaction | Aldehydes, H-phosphinates | Synthesis of α-aminophosphinates with potential biological activity | mdpi.com |

| Secondary Alcohol (-OH) | Esterification / Acylation | Carboxylic acids, Acyl chlorides | Modify polarity, create prodrugs, introduce reporter groups | mdpi.com |

| Carbamate (N-Cbz) | Hydrogenolysis | H₂, Pd/C | Deprotection of the amine group for further functionalization | researchgate.net |

| Entire Scaffold | Cyclization | Intramolecular catalysts | Formation of heterocyclic structures like oxazinanones or pyrrolidines | nih.govnih.gov |

Advanced Computational Studies for Rational Design and Reaction Optimization

Computational chemistry offers powerful tools for accelerating the development of synthetic routes and designing novel molecules. Future research on this compound and its derivatives will benefit significantly from the application of these methods.

Molecular modeling techniques, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can be employed to study reaction mechanisms, predict vibrational frequencies, and optimize molecular geometries. scirp.orgscirp.org For example, computational analysis can help determine the most accurate level of theory for predicting the properties of new carbamate derivatives, saving significant time and resources in the lab. scirp.org These studies can elucidate the transition states of key synthetic steps, allowing for the rational selection of catalysts and reaction conditions to improve yields and selectivity. Furthermore, computational screening can be used to predict the biological activities or material properties of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis.

| Computational Method | Application | Potential Outcome | Relevant Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Identification of transition states and intermediates; rational catalyst design. | scirp.orgscirp.org |

| Hartree-Fock (HF) | Prediction of Molecular Properties | Calculation of vibrational frequencies and geometric parameters to compare with experimental data. | scirp.org |

| Quantitative Structure-Activity Relationship (QSAR) | Rational Design of Derivatives | Predicting the biological activity of novel derivatives to guide synthetic efforts. | scirp.org |

| Molecular Dynamics (MD) | Conformational Analysis | Understanding the flexibility and interactions of the molecule with biological targets or solvents. |

Integration with Emerging Technologies in Synthetic Chemistry

The synthesis and modification of complex organic molecules are being revolutionized by emerging technologies that offer enhanced control, efficiency, and scalability. The integration of these technologies represents a significant frontier for research involving this compound.

Continuous flow chemistry is a prime example. amidetech.com Performing reactions in miniaturized, continuous-flow reactors instead of traditional batch flasks offers superior control over reaction parameters, improved safety when handling hazardous intermediates, and streamlined scalability. beilstein-journals.org A flow process can be designed for carbamate synthesis, for example, by coupling a high-energy transformation like a Curtius rearrangement with a downstream purification step, potentially involving immobilized enzymes. beilstein-journals.orgnih.govucd.ie This "reaction telescoping" minimizes the need to isolate and handle unstable intermediates. beilstein-journals.org Automated fast-flow peptide synthesis (AFPS) systems, which can create peptide chains in hours, demonstrate the power of flow technology for complex molecular assembly, a principle that can be adapted for the synthesis of derivatives. amidetech.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Relevant Citations |

|---|---|---|---|

| Scalability | Difficult; requires re-optimization for larger vessels. | Straightforward; achieved by running the system for a longer time. | beilstein-journals.org |

| Safety | Higher risk with hazardous reagents and exotherms in large volumes. | Improved; small reaction volumes minimize risk. | beilstein-journals.org |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. | amidetech.com |

| Integration | Difficult to couple multiple reaction steps. | Enables "reaction telescoping" by linking multiple reactors and purification modules. | nih.govresearchgate.net |

Q & A

Q. What analytical approaches address discrepancies in reported melting points or spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.